molecular formula C13H12N2O3 B11465174 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B11465174
M. Wt: 244.25 g/mol
InChI Key: SMCZASNXKZMJPZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine precursor. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl group on the pyrimidine ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carbaldehyde is unique due to the presence of the 3,4-dimethoxyphenyl group, which can impart distinct electronic and steric properties.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C13H12N2O3/c1-17-11-4-3-10(5-12(11)18-2)13-14-6-9(8-16)7-15-13/h3-8H,1-2H3

InChI Key

SMCZASNXKZMJPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=N2)C=O)OC

Origin of Product

United States

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